![molecular formula C7H11IN2 B1523673 1-Butyl-4-iodo-1H-pyrazole CAS No. 918487-10-2](/img/structure/B1523673.png)
1-Butyl-4-iodo-1H-pyrazole
Overview
Description
“1-Butyl-4-iodo-1H-pyrazole” is a chemical compound that is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11IN2 . The structure of pyrazole derivatives is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, they undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Physical And Chemical Properties Analysis
The physical form of a similar compound, “tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate”, is a liquid . The molecular weight of “this compound” is 250.080 Da .
Scientific Research Applications
Green Synthesis and Antioxidant Activity
A study by Aliabadi and Mahmoodi (2016) described the green and efficient synthesis of pyranopyrazoles using an imidazole-based ionic liquid as a catalyst under microwave irradiation. This environmentally friendly method yielded compounds with significant antioxidant activity, some of which showed higher activity than ascorbic acid and vitamin E in assays (R. Aliabadi, Nosrat O. Mahmoodi, 2016).
Catalysis and Synthetic Applications
Cottineau and Chenault (2002) reported an efficient method for preparing 1,3,4,5-tetrasubstituted pyrazoles, showcasing the versatility of butyllithium and palladium(0) in promoting cross-coupling reactions under mild conditions, thus highlighting the functional group tolerance of this synthetic route (Bertrand Cottineau, J. Chenault, 2002).
Material Science and Luminescence
A study on binuclear platinum complexes with pyrazolate bridges by Ma et al. (2005) demonstrated synthetic control over Pt...Pt separation, affecting the photophysical properties of these complexes. The luminescence varied from blue to red depending on the Pt-Pt distance, indicating potential applications in materials science for lighting and display technologies (Biwu Ma et al., 2005).
Biological Activities
Chkirate et al. (2020) synthesized Co(II) and Zn(II) pyrazolyl-benzimidazole complexes, demonstrating remarkable antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This study exemplifies the potential of pyrazole derivatives in developing new antimicrobial agents (K. Chkirate et al., 2020).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “1-Butyl-4-iodo-1H-pyrazole” could involve further exploration of its potential applications in various fields of science.
properties
IUPAC Name |
1-butyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURVXUEGIIVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681995 | |
Record name | 1-Butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918487-10-2 | |
Record name | 1-Butyl-4-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918487-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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